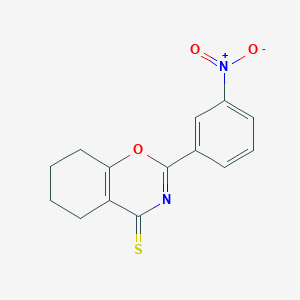

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of nitrophenol . Nitrophenols are compounds of the formula HOC6H5−x(NO2)x. They are more acidic than phenol itself . The 3-nitrophenol, a yellow solid (m.p. 97 °C), is a precursor to the drug mesalazine .

Synthesis Analysis

While specific synthesis methods for the requested compound are not available, nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another method involves the synthesis of a novel sulfonamide compound from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Chemical Reactions Analysis

Nitro compounds are organic compounds that contain one or more nitro functional groups (−NO2). The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally. The nitro group is also strongly electron-withdrawing .Scientific Research Applications

Catalysis

Schiff bases, which include compounds like Oprea1_074766, are known for their catalytic properties. They can act as ligands to form metal complexes that are used as catalysts in various organic reactions . These catalysts can be employed in asymmetric synthesis, aiding in the production of chiral molecules which are important in pharmaceuticals.

Medicinal Chemistry

The structural features of Oprea1_074766 suggest potential activity in medicinal chemistry. Schiff bases are investigated for their antibacterial, antifungal, and anticancer properties. They can interact with biological targets, potentially inhibiting enzymes or disrupting cell walls of pathogens .

Coordination Chemistry

In coordination chemistry, Oprea1_074766 can bind to metal ions, forming complexes with potential applications ranging from electronic devices to medicinal drugs. The metal complexes of Schiff bases can be used for sensing applications or as pharmaceutical agents .

Materials Science

The compound’s ability to form stable complexes with metals can be utilized in creating new materials. These materials might have unique optical, electrical, or magnetic properties, making them suitable for use in sensors, semiconductors, or as part of magnetic materials .

Environmental Applications

Schiff bases like Oprea1_074766 can be used in environmental chemistry for the detection and removal of heavy metals from water. They can act as chelating agents, binding to metals such as lead or mercury, thus facilitating their extraction from contaminated sources .

Bioconjugation and Biomolecule Immobilization

Compounds structurally related to Oprea1_074766, such as 4-fluoro-3-nitrophenyl azide, have been used for bioconjugation and immobilization of biomolecules on surfaces. This is crucial for developing diagnostic tools, biosensors, and in the construction of bioconjugates for biochemical assays .

Analytical Chemistry

Derivatives of Oprea1_074766 can be used in analytical chemistry for the derivatization of analytes to enhance their detection. For example, they can be used to improve the sensitivity and selectivity of chromatographic methods in the analysis of short-chain fatty acids .

Optical Materials

The Schiff bases are also explored for their use in creating optical materials due to their ability to form complexes that exhibit interesting photophysical properties. These materials can be used in the development of optical storage devices, light-emitting diodes (LEDs), and photovoltaic cells .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-16(18)10-5-3-4-9(8-10)13-15-14(20)11-6-1-2-7-12(11)19-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDPXNLFUVRVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B2873238.png)

![N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2873245.png)

![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)